molecular formula C2H6PbS2 B1597305 Lead(II) methylmercaptide CAS No. 35029-96-0

Lead(II) methylmercaptide

Cat. No.: B1597305
CAS No.: 35029-96-0
M. Wt: 301 g/mol
InChI Key: AVCJNNNXIOVOOW-UHFFFAOYSA-L
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Description

Lead(II) methylmercaptide is a chemical compound with the molecular formula C₂H₆PbS₂. It belongs to the family of mercaptans, which are sulfur-containing organic compounds known for their strong odors. This compound is used in various industrial and scientific applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lead(II) methylmercaptide can be synthesized through several methods. One common method involves the reaction of lead(II) acetate with methyl mercaptan in an aqueous solution. The reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where lead(II) salts react with methyl mercaptan. The reaction mixture is then purified through filtration and crystallization processes to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Lead(II) methylmercaptide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Hydrogen gas, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products Formed:

Mechanism of Action

The mechanism of action of lead(II) methylmercaptide involves its interaction with various molecular targets. In environmental applications, it reacts with mercaptans in water to form insoluble precipitates, which can be removed through filtration. In industrial applications, it acts as a stabilizer by preventing the degradation of polymers through its interaction with free radicals .

Comparison with Similar Compounds

  • Lead(II) ethylmercaptide
  • Lead(II) butylmercaptide
  • Lead(II) phenylmercaptide

Comparison: Lead(II) methylmercaptide is unique due to its specific molecular structure, which imparts distinct chemical properties. Compared to lead(II) ethylmercaptide and lead(II) butylmercaptide, this compound has a shorter carbon chain, making it more reactive in certain chemical reactions. Its smaller molecular size also allows for easier handling and processing in industrial applications .

Properties

IUPAC Name

lead(2+);methanethiolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2CH4S.Pb/c2*1-2;/h2*2H,1H3;/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVCJNNNXIOVOOW-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[S-].C[S-].[Pb+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6PbS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

74-93-1 (Parent)
Record name Methanethiol, lead(2+) salt (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035029960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6067882
Record name Lead(II) methylmercaptide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6067882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35029-96-0
Record name Methanethiol, lead(2+) salt (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035029960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanethiol, lead(2+) salt (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Lead(II) methylmercaptide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6067882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lead(II) methylthiolate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.553
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lead(II) methylmercaptide
Reactant of Route 2
Lead(II) methylmercaptide
Reactant of Route 3
Lead(II) methylmercaptide
Reactant of Route 4
Lead(II) methylmercaptide

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